alpha,2,3,4-Tetrachlorotoluene
Description
alpha,2,3,4-Tetrachlorotoluene is a chlorinated derivative of toluene (C₆H₅CH₃) with four chlorine substituents: one on the methyl group (denoted as "alpha") and three on the aromatic ring at positions 2, 3, and 4. This structural arrangement distinguishes it from other tetrachlorotoluene isomers, which typically lack methyl-group substitution.
Key characteristics inferred from analogous compounds:
Properties
CAS No. |
13911-02-9 |
|---|---|
Molecular Formula |
C7H4Cl4 |
Molecular Weight |
229.9 g/mol |
IUPAC Name |
1,2,3-trichloro-4-(chloromethyl)benzene |
InChI |
InChI=1S/C7H4Cl4/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 |
InChI Key |
ZZGCZMFHUSKZIE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1CCl)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1CCl)Cl)Cl)Cl |
Other CAS No. |
13911-02-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical and Reactivity Profiles
- Electron-withdrawing effects : Chlorine atoms on the ring deactivate the aromatic ring toward electrophilic substitution, while the alpha-chlorine on the methyl group may enhance susceptibility to nucleophilic attack .
- Boiling/melting points : While explicit data are absent, methyl-substituted isomers likely exhibit lower melting points due to reduced symmetry compared to fully ring-substituted analogs .
Environmental and Regulatory Considerations
- For example, pentachlorotoluene (CAS 877–11–2) is more lipophilic than tetrachloro-isomers .
- Detection methods : Gas chromatography-mass spectrometry (GC-MS) is standardized for quantifying chlorotoluenes in textiles, highlighting their regulatory relevance .
- Toxicity: Limited data exist for alpha-substituted isomers, but ring-substituted variants are linked to endocrine disruption and carcinogenicity in aquatic organisms .
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